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molecular formula C10H11NO B1269101 4-(2-Hydroxypropan-2-yl)benzonitrile CAS No. 77802-22-3

4-(2-Hydroxypropan-2-yl)benzonitrile

Cat. No. B1269101
M. Wt: 161.2 g/mol
InChI Key: FJDCEKDPEOIGEJ-UHFFFAOYSA-N
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Patent
US06380218B1

Procedure details

To a stirred solution of 4-(1-hydroxy-1-methyl-ethyl)-benzonitrile (20.9 g, 0.13 mol.) in dry tetrahydrofuran (300 mL) at 0° C. was added slowly dropwise 1.0M lithium aluminium hydride in tetrahydrofuran (388 mL, 0.39 mol.). The mixture was refluxed for 30 min. then cooled to 0° C. and quenched with methanol (50 mL) added slowly dropwise. The mixture was concentrated in vacuo to half volume and diluted with chloroform (1200 mL) then washed with water (300 mL). The resulting suspension was filtered through Celite and the filtrate layers seperated. The organic extract was dried (MgSO4) and concentrated to give 16.2 g as a light yellow solid mp 64-6° C. NMR (CDCl3): 7.45 (d, 2H), 7.26 (d, 2H), 3.83 (s, 2H), 1.57 (s, 6H). GC-MS (m/e, %): 164 (M+, 15), 150 (80), 132 (75), 106 (100).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
388 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([C:2]([OH:1])([CH3:3])[CH3:4])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
OC(C)(C)C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
388 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with methanol (50 mL)
ADDITION
Type
ADDITION
Details
added slowly dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to half volume
ADDITION
Type
ADDITION
Details
diluted with chloroform (1200 mL)
WASH
Type
WASH
Details
then washed with water (300 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate layers seperated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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